Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl-
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Overview
Description
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- is a complex organic compound with the molecular formula C36H26. This compound is characterized by its unique structure, which includes a central acenaphthylene core with four phenyl groups attached to it. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- typically involves multi-step organic reactions. One common method includes the reaction of acenaphthylene with phenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods. The process is designed to ensure consistency in product quality and to meet the demands of various industrial applications .
Chemical Reactions Analysis
Types of Reactions
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl groups attached to the acenaphthylene core can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydrocarbon derivatives. Substitution reactions can result in a wide range of substituted acenaphthylene compounds .
Scientific Research Applications
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- include:
Acenaphthene: A related compound with a similar acenaphthylene core but different substituents.
Acenaphthoquinone: Another derivative of acenaphthylene with quinone functional groups.
Spiroacenaphthylenes: Compounds with spiro-fused cyclic frameworks involving acenaphthylene.
Uniqueness
What sets Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- apart is its unique structure with four phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
815617-41-5 |
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Molecular Formula |
C36H26 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1,1,2,2-tetraphenylacenaphthylene |
InChI |
InChI=1S/C36H26/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(35,30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H |
InChI Key |
INQPROZAFMUGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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